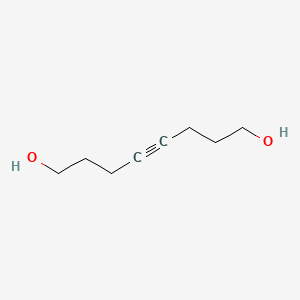Oct-4-yne-1,8-diol
CAS No.: 24595-59-3
Cat. No.: VC7134628
Molecular Formula: C8H14O2
Molecular Weight: 142.198
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24595-59-3 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.198 |
| IUPAC Name | oct-4-yne-1,8-diol |
| Standard InChI | InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2 |
| Standard InChI Key | OTBOSHAYKJIVFZ-UHFFFAOYSA-N |
| SMILES | C(CC#CCCCO)CO |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
Oct-4-yne-1,8-diol belongs to the alkyne-diol family, characterized by a linear carbon chain with a triple bond between carbons 4 and 5 and hydroxyl groups at both termini. Its IUPAC name is (Z)-oct-4-yne-1,8-diol, though the stereochemical designation is often omitted due to the molecule’s symmetry. The molecular formula C₈H₁₄O₂ corresponds to a molecular weight of 142.19 g/mol, calculated as follows:
Table 1: Physical Properties of Oct-4-Yne-1,8-Diol
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.19 g/mol |
| Melting Point | Not well-documented |
| Boiling Point | Estimated >200°C |
| Solubility | Miscible in polar solvents (e.g., water, ethanol) |
| Density | ~1.05 g/cm³ |
The compound’s solubility in polar solvents arises from hydrogen bonding via its hydroxyl groups, while the alkyne moiety contributes to limited hydrophobic interactions.
Synthesis Methods
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of Oct-4-yne-1,8-diol:
Alkyne Alkylation
Acetylene serves as the starting material in this method. Deprotonation with a strong base (e.g., sodium amide) generates a reactive acetylide ion, which undergoes nucleophilic substitution with 1-bromohexane:
The reaction requires anhydrous conditions and temperatures below 0°C to prevent side reactions.
Elimination from Dibrominated Precursors
4,5-Dibromooctane-1,8-diol undergoes dehydrohalogenation in liquid ammonia at -70°C using sodium amide:
This method favors the formation of the internal alkyne due to thermodynamic stability.
Industrial Production
Scalable synthesis employs continuous flow reactors to optimize yield and purity. Catalytic hydrogenation of Oct-4-yne-1,8-diol’s alkyne to cis-alkenes (using Lindlar catalyst) is a key step in producing derivatives for polymers.
Reactivity and Chemical Reactions
Alkyne Reactivity
The triple bond undergoes characteristic alkyne reactions:
-
Hydrogenation:
-
Partial: Lindlar catalyst (Pd/CaCO₃, quinoline) yields cis-Oct-4-ene-1,8-diol.
-
Complete: H₂ with PtO₂ produces Octane-1,8-diol.
-
-
Halogenation: Bromine adds across the triple bond, forming 4,5-dibromooctane-1,8-diol.
-
Cycloaddition: Huisgen azide-alkyne cycloaddition (click chemistry) forms triazoles, useful in polymer cross-linking.
Diol Reactivity
The hydroxyl groups participate in:
-
Esterification: Reaction with acetic anhydride yields diacetate derivatives.
-
Oxidation: Strong oxidants (e.g., KMnO₄) convert hydroxyls to ketones or carboxylic acids.
-
Etherification: Williamson synthesis with alkyl halides generates diethers.
Table 2: Common Reactions of Oct-4-Yne-1,8-Diol
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrogenation | H₂, Lindlar catalyst | cis-Oct-4-ene-1,8-diol |
| Bromination | Br₂ in CCl₄ | 4,5-Dibromooctane-1,8-diol |
| Esterification | Acetic anhydride, H₂SO₄ | Diacetylated derivative |
| Click Chemistry | NaN₃, CuSO₄ | Triazole-linked polymer |
Applications in Scientific Research
Polymer Chemistry
The compound’s diol and alkyne groups enable its use as a monomer in:
-
Polyurethanes: Reaction with diisocyanates forms elastomers with enhanced mechanical properties.
-
Clickable Polymers: Cu-catalyzed azide-alkyne cycloaddition creates cross-linked hydrogels for drug delivery.
Pharmaceutical Intermediates
Oct-4-yne-1,8-diol serves as a scaffold for antitumor agents. For example, coupling with azide-functionalized cytotoxins via click chemistry generates targeted prodrugs.
Materials Science
Its rigid alkyne core is incorporated into liquid crystals and molecular wires, exploiting conjugation for electronic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume